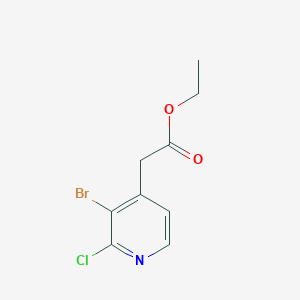

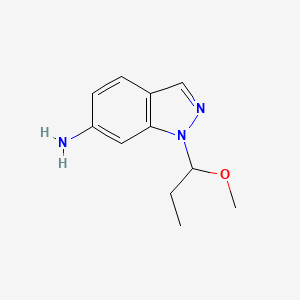

1-(1-Methoxypropyl)-1H-indazol-6-aMine

Overview

Description

1-Methoxy-2-propyl acetate, also known as Propylene glycol 1-methyl ether 2-acetate, is a chemical compound with the formula C6H12O3 . It is used in laboratory chemicals and for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-propyl acetate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 132.1577 .Physical And Chemical Properties Analysis

1-Methoxy-2-propyl acetate has a boiling point of 418 - 419 K . It has a critical temperature of 597.9 K and a critical pressure of 30.10 bar .Scientific Research Applications

Synthesis and Chemistry

Synthesis of 1H-Indazoles : Efficient synthesis of 1H-indazoles has been achieved through a combination of rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This method showcases high efficiency and tolerance for various functional groups (Wang & Li, 2016).

Synthesis Variations : Other research has focused on synthesizing 6-substituted amino-1H-indazole derivatives, demonstrating their potential for various biological activities. These derivatives are synthesized through simple chemical reactions and evaluated for their antiproliferative activity in cancer cell lines (Hoang et al., 2022).

Novel Molecular Emissive Probe : A novel molecular emissive probe has been developed using 1H-indazole-6-carboxaldehyde and tetraethylenepentamine. This compound's structure was confirmed through various spectroscopic methods, highlighting the diverse chemical applications of indazole derivatives (Núñez et al., 2012).

Biological and Medicinal Applications

Anticancer Properties : Indazole derivatives, including 1H-indazole-6-amine, have shown significant anticancer properties. For instance, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity in colorectal cancer cell lines and non-cytotoxicity in normal cells (Hoang et al., 2022).

Crystal Structure and Antiproliferative Activity : The crystal structure and antiproliferative activity of certain 1H-indazole derivatives have been studied, revealing their potential as cancer therapy agents (Lu et al., 2021).

Antimicrobial and Antioxidant Activities : Methoxy substituted bis-1,2,4-triazole derivatives, related to the indazole structure, have been synthesized and evaluated for their antimicrobial, antielastase, antiurease, and antioxidant activities, showing the versatility of indazole-based compounds in medicinal chemistry (Sokmen et al., 2013).

Other Applications

Materials Science : Research on indazole derivatives has also extended to materials science. For instance, designing and fabricating single and double alkyl-chain indazole derivatives have been explored for the corrosion inhibition of copper, highlighting the diverse industrial applications of these compounds (Qiang et al., 2018).

Molecular Imaging : In the field of molecular imaging, indazole derivatives have been synthesized for potential use in PET imaging. This includes the synthesis of [11C]SN003, a PET imaging agent for CRF1 receptors, demonstrating the potential of indazole derivatives in diagnostic and imaging applications (Kumar et al., 2006).

Safety and Hazards

1-Methoxy-2-propyl acetate is classified as a flammable liquid (Category 3), and it may cause drowsiness or dizziness. It may also damage fertility or the unborn child . It’s recommended to avoid release to the environment, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

properties

IUPAC Name |

1-(1-methoxypropyl)indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-3-11(15-2)14-10-6-9(12)5-4-8(10)7-13-14/h4-7,11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAVQMRGGFPRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N1C2=C(C=CC(=C2)N)C=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413467.png)

![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1413472.png)

![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)